1-Amino-7-isoquinolinemethanamine
Overview
Description
1-Amino-7-isoquinolinemethanamine is an organic compound with the molecular formula C10H11N3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of an amino group attached to the isoquinoline ring, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-Amino-7-isoquinolinemethanamine can be achieved through several routes. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach is the Skraup synthesis, which starts from aniline and an aldehyde or ketone, followed by cyclization to hydroquinoline and subsequent oxidation to isoquinoline . These methods provide efficient and scalable routes for the production of this compound.
Chemical Reactions Analysis
1-Amino-7-isoquinolinemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions are often valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
1-Amino-7-isoquinolinemethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-7-isoquinolinemethanamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzyme activity. Additionally, it may interact with receptors and ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Amino-7-isoquinolinemethanamine can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties and use in the treatment of neurodegenerative disorders.
Quinoline: Widely used in the synthesis of antimalarial drugs and other pharmaceuticals.
Benzo[b]pyridine: Another name for quinoline, highlighting its structural similarity to isoquinoline.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(aminomethyl)isoquinolin-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6,11H2,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXVXXUGDMGQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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